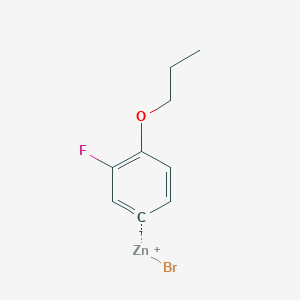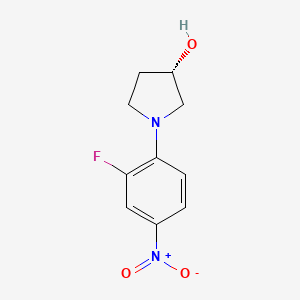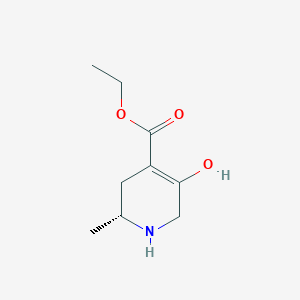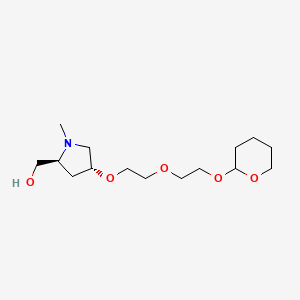
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pyrrolidine ring substituted with a methanol group and a tetrahydropyran-2-yl ether chain, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the methanol group, and attachment of the tetrahydropyran-2-yl ether chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stereochemistry makes it a valuable tool for investigating chiral recognition and binding in biological systems.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate or active ingredient. Its ability to undergo various chemical modifications allows for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. For example, the methanol group can form hydrogen bonds with target molecules, while the ether chain can influence the compound’s solubility and distribution.
類似化合物との比較
Similar Compounds
- ((2S,4R)-1-Methyl-4-(2-(2-(methoxyethoxy)ethoxy)pyrrolidin-2-yl)methanol
- ((2S,4R)-1-Methyl-4-(2-(2-(ethoxyethoxy)ethoxy)pyrrolidin-2-yl)methanol
Uniqueness
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is unique due to its tetrahydropyran-2-yl ether chain, which imparts distinct chemical and physical properties. This feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
分子式 |
C15H29NO5 |
|---|---|
分子量 |
303.39 g/mol |
IUPAC名 |
[(2S,4R)-1-methyl-4-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C15H29NO5/c1-16-11-14(10-13(16)12-17)19-8-6-18-7-9-21-15-4-2-3-5-20-15/h13-15,17H,2-12H2,1H3/t13-,14+,15?/m0/s1 |
InChIキー |
PZTYTHVOBQKRIZ-SNTRVMSOSA-N |
異性体SMILES |
CN1C[C@@H](C[C@H]1CO)OCCOCCOC2CCCCO2 |
正規SMILES |
CN1CC(CC1CO)OCCOCCOC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


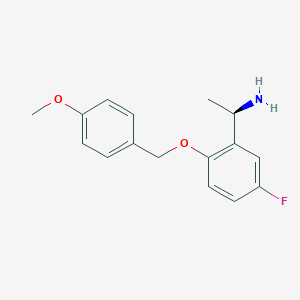
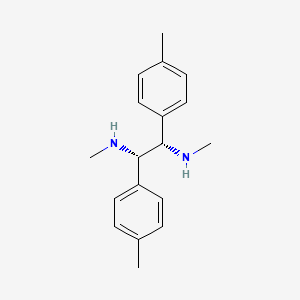
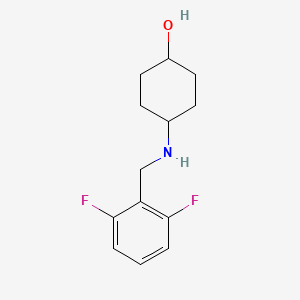
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
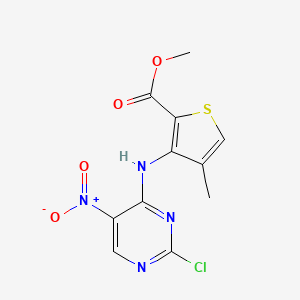
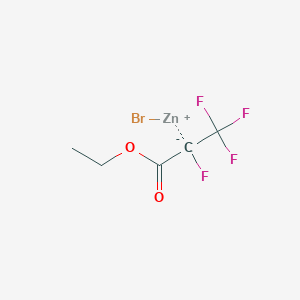
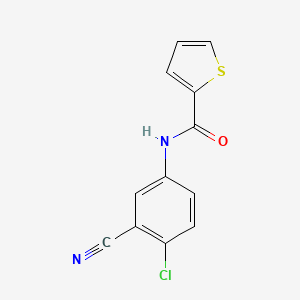

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
